molecular formula C8H14N4O3 B8299142 1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

1-(dimethylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B8299142
M. Wt: 214.22 g/mol
InChI Key: HDNHWXCPHBGUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040547B2

Procedure details

To a solution of 3-(dimethylamino)propane-1,2-diol (934 mg, 7.84 mmol) in CH2Cl2 (8 mL) were added Bu2SnO (42 mg, 0.16 mmol), tosyl chloride (1.49 g, 7.84 mmol), and Et3N (1.10 mL, 7.92 mmol). The reaction mixture was stirred at rt for 2 hrs. The mixture was quenched with water (30 mL) and extracted with EtOAc (two×30 mL). The combined organic layers were dried over MgSO4 and concentrated to afford 3-dimethylamino-2-hydroxypropyl 4-methylbenzenesulfonate; [m/z (APCI+) 274.10 (M+H)+]. The residue was dissolved in THF (10 mL), then DBU (2.56 mL, 16.6 mmol) and 4-nitro-1H-pyrazole (602 mg, 5.32 mmol) were added and the resulting mixture was stirred at rt for 30 min. The mixture was then quenched with water (30 mL) and extracted with EtOAc (two×30 mL). The combined organic layer were dried over MgSO4 and concentrated to give the title compound as a pale yellow oil (526 mg, 46° A yield) which was used without purification. m/z (APCI+) for C8H14N4O3 215.10 (M+H)+.
Name
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
602 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C[CH2:10][N:9]2[C:4](=NCC[CH2:8]2)[CH2:3][CH2:2]1.[N+:12]([C:15]1[CH:16]=[N:17][NH:18][CH:19]=1)([O-:14])=[O:13].C1C[O:23]CC1>>[CH3:8][N:9]([CH3:10])[CH2:4][CH:3]([OH:23])[CH2:2][N:17]1[CH:16]=[C:15]([N+:12]([O-:14])=[O:13])[CH:19]=[N:18]1

Inputs

Step One
Name
Quantity
2.56 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
602 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (two×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(CC(CN1N=CC(=C1)[N+](=O)[O-])O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.